デオキシアルブチン

概要

説明

ヒノキチオールは、β-ツジャプリシンとしても知られており、ヒノキ科の樹木の材木に含まれる天然のモノテルペノイドです。これはトロポロン誘導体であり、ツジャプリシンの1つです。ヒノキチオールは、1936年に日本の化学者野副鉄男によって、台湾ヒノキ( Chamaecyparis taiwanensis )の心材から初めて単離されました。 この化合物は、七角形の分子構造を持ち、鉄キレート活性で知られています .

科学的研究の応用

Hinokitiol has a wide range of scientific research applications due to its diverse biological properties. It has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects . In chemistry, hinokitiol is used as a chelating agent for metal ions. In biology and medicine, it has shown potential in treating various diseases, including cancer, diabetes, and infections. In industry, hinokitiol is used in oral and skin care products, as well as in food additives .

作用機序

ヒノキチオールは、さまざまな分子標的と経路を通じてその効果を発揮します。アポトーシスと細胞周期停止を誘導することにより、癌細胞の増殖を阻害することが知られています。 ヒノキチオールは、ERK / MKP-3 / プロテアソーム経路を活性化してメラノーマの増殖を阻害し、AKT / GSK-3β / β-カテニンシグナル伝達カスケードを活性化して乳癌細胞の増殖を阻害します . さらに、ヒノキチオールは、細菌細胞への抗生物質の取り込みを促進することにより、黄色ブドウ球菌に対するテトラサイクリンの抗菌活性を強化します .

生化学分析

Biochemical Properties

Deoxyarbutin acts as a potent inhibitor of the enzyme tyrosinase . It can also serve as a substrate for the enzyme . Oxytyrosinase can hydroxylate deoxyarbutin, and the catalytic cycle is completed by oxidizing the formed o-diphenol to quinone .

Cellular Effects

Deoxyarbutin has been found to have no discernible cytotoxicity towards melanocytes . It has been shown to reduce the necrosis of primary acinar cells and reactive oxygen species (ROS) accumulation, recover mitochondrial membrane potential (ΔΨm), and ATP exhaustion .

Molecular Mechanism

The molecular mechanism of deoxyarbutin involves the hydroxylation of the compound in the ortho position of the phenolic hydroxyl group by oxytyrosinase through an aromatic electrophilic substitution . This leads to the formation of an o-diphenol, which is then oxidized to a quinone .

Temporal Effects in Laboratory Settings

In laboratory settings, deoxyarbutin has shown to have a stable effect over time . It has been observed that the molecule is unstable and may decay into hydroquinone in high-energy environments induced by treatment with light or heat .

Metabolic Pathways

Deoxyarbutin is involved in the tyrosinase pathway . It is hydroxylated by oxytyrosinase, leading to the formation of an o-diphenol, which is then oxidized to a quinone .

Subcellular Localization

Deoxyarbutin has been investigated at the sub-cellular level, specifically on melanosomes

準備方法

合成経路と反応条件: ヒノキチオールは、さまざまな方法で合成できます。一般的な方法の1つは、トリ-n-プロピルアミン、氷酢酸、および水を使用する方法です。 反応条件には通常、ヒノキチオールの生成を促進するために混合物を加熱することが含まれます .

工業的生産方法: ヒノキチオールの工業的生産は、多くの場合、ヒノキ科の樹木の心材からの抽出によって行われます。抽出プロセスには、木材から化合物を分離するために有機溶媒を使用することが含まれます。 抽出されたヒノキチオールは、その後、結晶化またはその他の精製技術によって精製されます .

化学反応の分析

反応の種類: ヒノキチオールは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これは、金属イオンをキレート化する能力で知られており、さまざまな化学プロセスで有用です .

一般的な試薬と条件: ヒノキチオールとの反応に使用される一般的な試薬には、水素、炭素上のパラジウム(Pd / C)、および重水素化水(D₂O)が含まれます。 たとえば、ヒノキチオールはH₂-Pd / C-D₂O条件を使用して重水素化でき、水素原子が重水素に置き換えられます .

主要な生成物: ヒノキチオールを含む反応から生成される主要な生成物は、特定の反応条件によって異なります。 たとえば、ヒノキチオールの重水素化は重水素化ヒノキチオールを生じ、これはさまざまな研究で追跡可能な分子プローブとして使用できます .

科学研究への応用

ヒノキチオールは、その多様な生物学的特性のために、幅広い科学研究への応用があります。 その抗癌、抗炎症、抗酸化、および抗菌効果について広く研究されています . 化学では、ヒノキチオールは金属イオンのキレート剤として使用されます。生物学および医学では、癌、糖尿病、および感染症を含むさまざまな疾患の治療における可能性を示しています。 業界では、ヒノキチオールは、口腔およびスキンケア製品、ならびに食品添加物に使用されます .

類似化合物との比較

ヒノキチオールは、その幅広い生物学的活性と金属イオンをキレート化する能力のために、類似の化合物の中でもユニークです。 類似の化合物には、トロポロン、スティピタ酸、コルヒチンなどがあり、これらもα-ヒドロキシカルボニル官能基を備えた7員擬似芳香環を持っています . ヒノキチオールのユニークな構造と特性は、鉄キレート活性や抗生物質の有効性を高める能力など、さまざまな用途で特に効果的です .

生物活性

Deoxyarbutin (D-Arb) is a glucoside derivative of hydroquinone, recognized for its potential in skin lightening and its biological activities. Unlike hydroquinone, D-Arb exhibits lower cytotoxicity and has been studied for its effects on various skin conditions, particularly in the context of hyperpigmentation. This article delves into the biological activity of deoxyarbutin, focusing on its mechanisms of action, efficacy in skin lightening, and potential therapeutic applications.

Tyrosinase Inhibition

Deoxyarbutin functions primarily as a tyrosinase inhibitor , a key enzyme in the melanogenesis pathway. By inhibiting this enzyme, D-Arb reduces melanin production, leading to a lighter skin tone. Studies have shown that D-Arb has a potent skin-lightening capacity with minimal cytotoxic effects compared to hydroquinone .

Induction of Apoptosis in Tumor Cells

Research indicates that deoxyarbutin also possesses antitumor properties . In vitro studies demonstrated that D-Arb inhibits the proliferation and induces apoptosis in B16F10 melanoma cells. The mechanism involves mitochondrial dysfunction, characterized by:

- Loss of mitochondrial membrane potential

- Increased reactive oxygen species (ROS) generation

- Activation of caspases (caspase-3 and caspase-9) leading to apoptosis .

Mitochondrial Targeting

D-Arb has been shown to target mitochondria, leading to oxidative stress that triggers p53-dependent cellular senescence in glioblastoma cells. This suggests a broader application of D-Arb beyond dermatological uses, potentially extending into oncology .

Clinical Studies

A comparative study highlighted that deoxyarbutin is safer than hydroquinone when applied topically for skin lightening. It demonstrated significant efficacy in reducing pigmentation without the adverse effects commonly associated with hydroquinone .

| Compound | Skin Lightening Efficacy | Cytotoxicity | Notes |

|---|---|---|---|

| Hydroquinone | High | High | Associated with adverse effects |

| Deoxyarbutin | Moderate to High | Low | Safer alternative |

Case Studies

In clinical applications, deoxyarbutin has been utilized effectively in treating post-inflammatory hyperpigmentation and melasma. Patients exhibited noticeable improvements with minimal side effects, reinforcing its role as a viable option for skin depigmentation .

In Vitro Studies

- Cell Cycle Arrest : D-Arb treatment resulted in significant cell cycle arrest at the S phase and increased late apoptotic cell percentages in melanoma cells.

- ROS Generation : A marked increase in ROS levels was observed post-treatment with D-Arb, indicating its role as an oxidative stress inducer .

- Mitochondrial Dysfunction : Confocal microscopy confirmed mitochondrial membrane potential loss following D-Arb exposure .

In Vivo Studies

In vivo experiments using B16F10 xenograft models revealed that administration of deoxyarbutin significantly reduced tumor volume and metastasis without systemic toxicity, highlighting its selective action against tumor cells .

特性

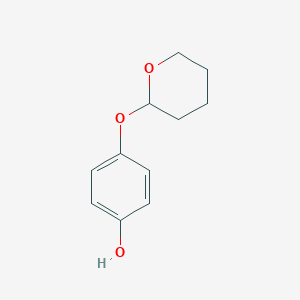

IUPAC Name |

4-(oxan-2-yloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCWCDNXDKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968728 | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53936-56-4 | |

| Record name | Tetrahydropyranyloxy phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRANYLOXY PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。